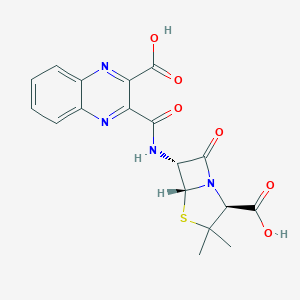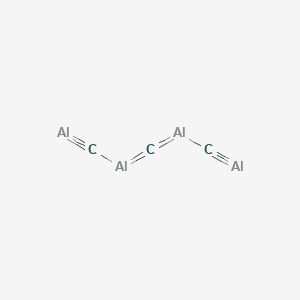
Bromotriethylsilane
Overview
Description
Bromotriethylsilane is an organosilicon compound with the chemical formula C6H15BrSi. It is a silyl halide, characterized by the presence of a silicon atom bonded to three ethyl groups and one bromine atom. This compound is typically used in organic synthesis as a reagent for introducing the triethylsilyl group into molecules.
Mechanism of Action
Target of Action
Bromotriethylsilane, also known as Triethylbromosilane, is primarily used as a reagent in the conversion of glycerol into bromohydrins . Glycerol, a by-product of biodiesel production, serves as the main target for this compound .
Mode of Action
This compound acts as an efficient reagent in the solvent-free conversion of glycerol into bromohydrins . This conversion is a crucial step in the production of fine chemicals . Depending on the reaction conditions, glycerol can be selectively converted into α-monobromohydrin (1-MBH) or α,γ-dibromohydrin (1,3-DBH) in very good yields .
Biochemical Pathways
The bromination of glycerol to produce α-monobromohydrin (1-MBH) and α,γ-dibromohydrin (1,3-DBH) is an important process for the production of these bromoderivatives, which are widely applied as fine chemicals in organic syntheses . In particular, 1,3-DBH could be oxidized to 1,3-dibromoacetone, a versatile building block for several compounds important as drugs, antibacterials, or inhibitors .
Result of Action
The primary result of this compound’s action is the conversion of glycerol into bromohydrins, useful intermediates in the production of fine chemicals . These bromohydrins can then be further processed into a variety of other compounds, including drugs, antibacterials, and inhibitors .
Action Environment
The action of this compound is influenced by the reaction conditions, including the presence of other reagents, the temperature, and the pH . For example, it has been tested as a mediator in transesterification in acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromotriethylsilane can be synthesized through several methods. One common method involves the reaction of triethylsilane with bromine in the presence of a catalyst. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. Another method involves the halogen exchange reaction between chlorotriethylsilane and a bromide salt, such as sodium bromide, in an organic solvent like acetonitrile.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process often involves the use of continuous flow reactors to ensure consistent product quality. The final product is purified through distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Bromotriethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to triethylsilane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to triethylsilanol using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.
Oxidation: Hydrogen peroxide or other peroxides are used as oxidizing agents in aqueous or organic solvents.
Major Products Formed
Substitution: The major products are triethylsilyl-substituted compounds.
Reduction: The major product is triethylsilane.
Oxidation: The major product is triethylsilanol.
Scientific Research Applications
Bromotriethylsilane has a wide range of applications in scientific research:
Organic Synthesis:
Material Science: It is used in the synthesis of silicon-based materials and polymers.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates.
Catalysis: It is used as a catalyst in certain organic reactions, such as the hydrosilylation of alkenes.
Comparison with Similar Compounds
Similar Compounds
Bromotrimethylsilane: Similar in structure but with three methyl groups instead of ethyl groups.
Chlorotriethylsilane: Similar but with a chlorine atom instead of a bromine atom.
Iodotriethylsilane: Similar but with an iodine atom instead of a bromine atom.
Uniqueness
Bromotriethylsilane is unique due to its specific reactivity profile, which is influenced by the size and electronic properties of the ethyl groups and the bromine atom. Compared to bromotrimethylsilane, this compound has a larger steric hindrance due to the ethyl groups, which can affect its reactivity and selectivity in certain reactions.
Properties
IUPAC Name |
bromo(triethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BrSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKORWKZRPKRQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061489 | |
| Record name | Silane, bromotriethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-48-7 | |
| Record name | Bromotriethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, bromotriethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, bromotriethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, bromotriethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromotriethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of Triethylbromosilane and are there any studies on its conformational behavior?
A1: Triethylbromosilane (Bromotriethylsilane) has the molecular formula C6H15BrSi []. A study utilizing a combination of theoretical calculations (ab initio and density functional theory) and experimental data from gas phase electron diffraction, along with IR and Raman spectroscopy, revealed the presence of multiple conformers of Triethylbromosilane in the gas phase [].
Q2: Are there any spectroscopic characterizations available for Triethylbromosilane?
A2: Yes, alongside the structural studies, researchers utilized both IR and Raman spectroscopy to characterize Triethylbromosilane []. These spectroscopic analyses were crucial in confirming the presence of different conformations and assigning vibrational modes to the molecule.
Q3: Has Triethylbromosilane been used in any notable chemical reactions?
A3: While not extensively discussed in the provided papers, Triethylbromosilane is known to react with triethyl phosphite and sodium dialkyl phosphites []. The structures of the products formed in these reactions have been investigated, providing insights into the reactivity of Triethylbromosilane with phosphorus-containing compounds.
Q4: Are there any computational studies related to Triethylbromosilane?
A4: Yes, theoretical calculations using ab initio and density functional theory methods have been employed to investigate the conformations and structures of Triethylbromosilane []. These computational approaches provided valuable insights into the molecular geometry and energetics of different conformers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


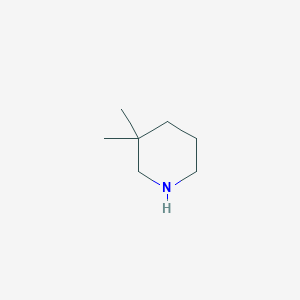
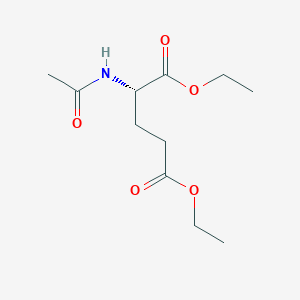
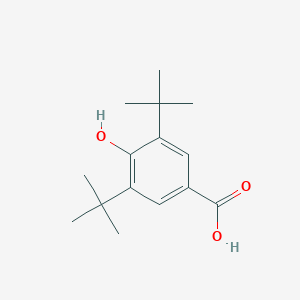


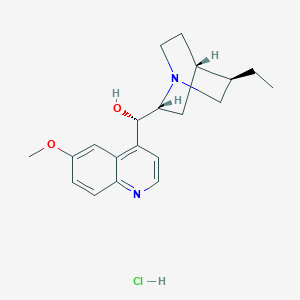
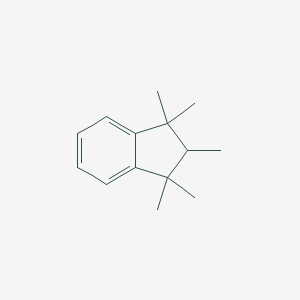
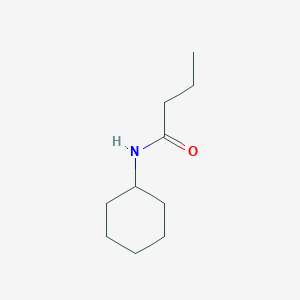

![2-[2-(Phenylthio)Phenyl]Acetic Acid](/img/structure/B75655.png)

